molecular formula C15H18N2O2 B1418951 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione CAS No. 81968-74-3

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione

Cat. No. B1418951
CAS RN: 81968-74-3
M. Wt: 258.32 g/mol
InChI Key: AOGPQTFYBXFLRO-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 81968-74-3 . It has a molecular weight of 258.32 . The IUPAC name for this compound is 3-cyclohexyl-5-phenyl-2,4-imidazolidinedione .


Synthesis Analysis

The synthesis of compounds similar to 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione, such as thiazolidinones, involves various methods . These methods include conventional and novel methodologies to synthesize the core framework . The synthetic procedures utilized to substitute the molecule at the activated methylene C5 and N3 position are also reviewed .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring with a phenyl group and a cyclohexyl group attached .


Physical And Chemical Properties Analysis

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione is a powder with a melting point of 185-187°C .

Scientific Research Applications

Photochemical Deracemization

  • Photochemical Deracemization at sp3-Hybridized Carbon Centers :A study described the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones, suggesting a mechanism involving selective hydrogen atom transfer (HAT) catalyzed by a chiral diarylketone. This process allows for the conversion of substrate enantiomers into product enantiomers with high enantiomeric excess, highlighting its potential application in stereochemical synthesis and modification of organic compounds (Großkopf et al., 2021).

Hypoglycemic Activity

  • Synthesis and Hypoglycemic Activity :Research on the synthesis of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones showed excellent hypoglycemic activity in male albino rats, indicating their potential as therapeutic agents for diabetes management (Iqbal et al., 2012).

Chemical Synthesis and Reactivity

  • Reactions with Organometallic Reagents :The study of reactions between certain imidazolidine-2,4-diones and Grignard reagents or lithium dibutylcuprate revealed exclusive 1,2-addition products, offering insights into their chemical reactivity and potential applications in organic synthesis (Akeng'a & Read, 2005).

Pharmacological Evaluation

  • Antidepressant and Anxiolytic Activity :A study on the synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives investigated their pharmacological properties, identifying compounds with potential antidepressant and anxiolytic activities through their action on 5-HT1A receptors (Czopek et al., 2010).

Structural Analysis

  • Crystal Structure Studies :The crystal structures of certain amino-cycloalkanespiro-5-hydantoins were determined, providing valuable information on their conformation, hydrogen bonding patterns, and implications for their chemical and biological properties (Todorov et al., 2009).

Safety and Hazards

The safety information for 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-cyclohexyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGPQTFYBXFLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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